(R)-3-Carboxy-4-hydroxyphenylglycine: A Technical Guide to its Biological Activity
(R)-3-Carboxy-4-hydroxyphenylglycine: A Technical Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-3-Carboxy-4-hydroxyphenylglycine ((R)-CHPG) is a key pharmacological tool in the study of metabotropic glutamate receptors (mGluRs), a family of G protein-coupled receptors that modulate synaptic transmission and neuronal excitability throughout the central nervous system. This technical guide provides an in-depth overview of the biological activity of (R)-CHPG, with a focus on its action as a selective agonist for the metabotropic glutamate receptor 5 (mGluR5). The document summarizes quantitative data, details experimental protocols for its study, and visualizes the core signaling pathways it modulates. While much of the literature utilizes the racemic mixture or the closely related compound (R,S)-2-Chloro-5-hydroxyphenylglycine (CHPG), this guide will focus on the activity profile relevant to the (R)-enantiomer where possible and specify the compound used in the cited studies.
Quantitative Data on Biological Activity
The biological activity of (R)-CHPG and related compounds is characterized by their binding affinity and functional potency at mGluR subtypes. The following tables summarize the available quantitative data.
Table 1: Binding Affinity and Potency of (S)-4-Carboxy-3-hydroxyphenylglycine ((S)-4C3HPG) at mGluR Subtypes
| Receptor Subtype | Assay Type | Parameter | Value (µM) | Cell Type | Reference |
| mGluR1a | [3H]glutamate displacement | EC50 | 5 ± 1 | Baby Hamster Kidney (BHK) cells | [1] |
| mGluR1a | Phosphoinositide hydrolysis inhibition | IC50 | 15 ± 3 | BHK cells | [1] |
| mGluR2 | Forskolin-stimulated cAMP formation inhibition | EC50 | 21 ± 4 | BHK cells | [1] |
Table 2: Functional Potency (EC50) of (R,S)-2-Chloro-5-hydroxyphenylglycine (CHPG) at Group I mGluRs
| Receptor Subtype | Assay | Parameter | Value (µM) | Expression System | Reference |
| mGluR5b | Calcium Current Inhibition | EC50 | ~60 | Rat Superior Cervical Ganglion (SCG) Neurons | [3] |
| mGluR1a | Calcium Current Inhibition | EC50 | ~70 | Rat SCG Neurons | [3] |
| mGluR1b | Calcium Current Inhibition | EC50 | ~100 | Rat SCG Neurons | [3] |
| mGluR2 | Calcium Current Inhibition | Activity | No effect at 1000 µM | Rat SCG Neurons | [3] |
| mGluR4 | Calcium Current Inhibition | Activity | No effect at 1000 µM | Rat SCG Neurons | [3] |
Signaling Pathways
Activation of mGluR5 by (R)-CHPG initiates a cascade of intracellular signaling events, primarily through its coupling to Gαq/11 proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG)[4][5][6][7]. IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). These initial events lead to the modulation of downstream pathways, including the Extracellular signal-Regulated Kinase (ERK) and the Phosphoinositide 3-Kinase (PI3K)/Akt pathways, which are crucial for mediating the long-term effects of mGluR5 activation.
mGluR5 Canonical Signaling Pathway
Downstream ERK and Akt Activation Pathways
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activity of (R)-CHPG and related mGluR5 agonists.
Radioligand Binding Assay (Competition)
Objective: To determine the binding affinity (Ki) of a test compound for mGluR5.
Materials:
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HEK293 cells stably expressing human mGluR5.
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Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, containing protease inhibitors.
-
Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 1 mM EDTA, pH 7.4.
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Radioligand: [³H]MPEP (2-methyl-6-(phenylethynyl)pyridine), a selective mGluR5 antagonist.
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Unlabeled competitor: Test compound (e.g., (R)-CHPG) and a known high-affinity ligand for determining non-specific binding (e.g., unlabeled MPEP at 10 µM).
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96-well filter plates (e.g., Millipore Multiscreen).
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Scintillation fluid and a scintillation counter.
Procedure:
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Membrane Preparation:
-
Harvest HEK293-mGluR5 cells and homogenize in ice-cold membrane preparation buffer.
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Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
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-
Binding Assay:
-
In a 96-well plate, add in the following order:
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50 µL of assay buffer or unlabeled competitor at various concentrations.
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50 µL of radioligand ([³H]MPEP) at a final concentration close to its Kd.
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100 µL of the membrane preparation (typically 10-20 µg of protein).
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
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-
Filtration and Washing:
-
Rapidly filter the contents of each well through the filter plate using a vacuum manifold.
-
Wash the filters three times with 200 µL of ice-cold assay buffer to remove unbound radioligand.
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-
Quantification:
-
Allow the filters to dry completely.
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Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the specific binding by subtracting the non-specific binding (in the presence of excess unlabeled MPEP) from the total binding.
-
Plot the specific binding as a function of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
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Intracellular Calcium Mobilization Assay
Objective: To measure the functional potency (EC50) of (R)-CHPG in activating mGluR5-mediated calcium release.
Materials:
-
HEK293 cells stably expressing human mGluR5.
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Fura-2 AM or another suitable calcium indicator dye.
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Pluronic F-127.
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Hanks' Balanced Salt Solution (HBSS) buffered with HEPES.
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Test compound ((R)-CHPG) at various concentrations.
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A fluorescence plate reader or microscope equipped for ratiometric calcium imaging.
Procedure:
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Cell Plating:
-
Plate HEK293-mGluR5 cells in a 96-well black-walled, clear-bottom plate and grow to 80-90% confluency.
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-
Dye Loading:
-
Prepare a loading buffer containing Fura-2 AM (typically 2-5 µM) and Pluronic F-127 (0.02%) in HBSS.
-
Remove the culture medium from the cells and add the loading buffer.
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Incubate the plate at 37°C for 30-60 minutes in the dark.
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-
Washing:
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Gently wash the cells twice with HBSS to remove extracellular dye.
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-
Measurement:
-
Place the plate in the fluorescence reader.
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Measure the baseline fluorescence ratio (excitation at 340 nm and 380 nm, emission at ~510 nm).
-
Add the test compound ((R)-CHPG) at various concentrations and immediately begin recording the fluorescence ratio over time.
-
-
Data Analysis:
-
Calculate the change in the 340/380 nm fluorescence ratio as a measure of the change in intracellular calcium concentration.
-
Plot the peak change in fluorescence ratio as a function of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
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Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure the effect of (R)-CHPG on ion channel activity modulated by mGluR5.
Materials:
-
Cultured neurons or acute brain slices expressing mGluR5.
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Artificial cerebrospinal fluid (aCSF) for brain slices or an appropriate extracellular solution for cultured neurons.
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Intracellular solution for the patch pipette (e.g., containing K-gluconate, ATP, and GTP).
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Patch-clamp amplifier, micromanipulator, and data acquisition system.
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(R)-CHPG.
Procedure:
-
Preparation:
-
Prepare acute brain slices or cultured neurons for recording.
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-
Patching:
-
Obtain a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane.
-
Rupture the membrane to achieve the whole-cell configuration.
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-
Recording:
-
In voltage-clamp mode, hold the cell at a specific potential (e.g., -70 mV).
-
Record baseline ion channel activity (e.g., calcium currents, potassium currents).
-
Perfuse the cell with a solution containing (R)-CHPG at a known concentration.
-
Record the changes in the ion channel currents in the presence of the agonist.
-
-
Data Analysis:
-
Measure the amplitude and kinetics of the currents before, during, and after agonist application.
-
Quantify the percentage of modulation (inhibition or potentiation) of the current by (R)-CHPG.
-
Western Blotting for ERK and Akt Phosphorylation
Objective: To detect the activation of downstream ERK and Akt signaling pathways following mGluR5 stimulation.
Materials:
-
Cultured cells or tissue homogenates.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
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Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-Akt, anti-total-Akt.
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HRP-conjugated secondary antibodies.
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Chemiluminescent substrate.
Procedure:
-
Cell Treatment and Lysis:
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Treat cells with (R)-CHPG for a specified time (e.g., 5-15 minutes).
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Lyse the cells in ice-cold lysis buffer.
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Determine the protein concentration of the lysates.
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-
SDS-PAGE and Transfer:
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Separate the protein lysates by SDS-PAGE.
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Transfer the proteins to a membrane.
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-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-ERK1/2) to normalize for protein loading.
-
-
Data Analysis:
-
Quantify the band intensities and calculate the ratio of phosphorylated protein to total protein.
-
In Vivo Administration via Stereotaxic Injection
Objective: To deliver (R)-CHPG directly into a specific brain region of a rodent model to study its in vivo effects.
Materials:
-
Anesthetized rodent (e.g., rat or mouse).
-
Stereotaxic apparatus.
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Microsyringe pump and Hamilton syringe.
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(R)-CHPG dissolved in a sterile vehicle (e.g., saline or aCSF).
Procedure:
-
Anesthesia and Mounting:
-
Anesthetize the animal and mount it in the stereotaxic frame.
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-
Surgical Procedure:
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Make a midline incision on the scalp to expose the skull.
-
Identify the bregma and determine the coordinates for the target brain region based on a stereotaxic atlas.
-
Drill a small hole in the skull at the target coordinates.
-
-
Injection:
-
Lower the injection needle to the desired depth.
-
Infuse (R)-CHPG at a slow, controlled rate (e.g., 0.1-0.5 µL/min).
-
Leave the needle in place for a few minutes after the injection to allow for diffusion and prevent backflow.
-
-
Post-operative Care:
-
Suture the incision and provide post-operative care, including analgesics.
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Conclusion
(R)-3-Carboxy-4-hydroxyphenylglycine and its analogs are invaluable tools for dissecting the complex roles of mGluR5 in the central nervous system. This technical guide provides a foundational understanding of its biological activity, the signaling pathways it engages, and the experimental methodologies used for its characterization. A thorough understanding of these aspects is crucial for researchers and drug development professionals aiming to modulate mGluR5 for therapeutic benefit in a range of neurological and psychiatric disorders. Further research is warranted to fully elucidate the specific binding kinetics of the (R)-enantiomer at mGluR5 and to further refine our understanding of the intricate signaling networks it governs.
References
- 1. (S)-4-carboxy-3-hydroxyphenylglycine, an antagonist of metabotropic glutamate receptor (mGluR) 1a and an agonist of mGluR2, protects against audiogenic seizures in DBA/2 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antagonist activity of α-substituted 4-carboxyphenylglycine analogues at group I metabotropic glutamate receptors expressed in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The orthosteric agonist 2-chloro-5-hydroxyphenylglycine activates mGluR5 and mGluR1 with similar efficacy and potency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Group I Metabotropic Glutamate Receptor Signaling via Gαq/Gα11 Secures the Induction of Long-Term Potentiation in the Hippocampal Area CA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isoform-specific phosphorylation of metabotropic glutamate receptor 5 by protein kinase C (PKC) blocks Ca2+ oscillation and oscillatory translocation of Ca2+-dependent PKC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Competitive antagonism at metabotropic glutamate receptors by (S)-4-carboxyphenylglycine and (RS)-alpha-methyl-4-carboxyphenylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
